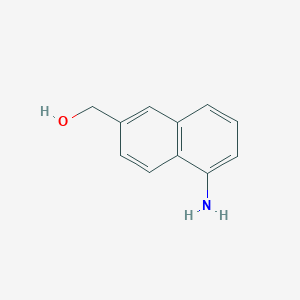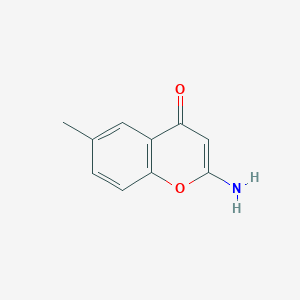
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the formation of the indazole ring followed by the introduction of the propanenitrile group. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as radical initiators for bromination, followed by nucleophilic substitution with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of transition metal catalysts and solvent-free conditions, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups attached to the indazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The nitrile group may also play a role in binding to specific targets, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline: This compound has a similar indazole core but with an aniline group instead of a nitrile group.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is unique due to its specific combination of the indazole core and the propanenitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-6H2,(H,12,13) |
Clé InChI |
ZDWVPXBJVFYLDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)







![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)


![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
